4-Cyclohexylpyrrolidine-3-carbonitrile
Overview
Description
4-Cyclohexylpyrrolidine-3-carbonitrile is a chemical compound with the molecular formula C11H18N2 It is a derivative of pyrrolidine, featuring a cyclohexyl group attached to the nitrogen atom of the pyrrolidine ring and a carbonitrile group at the third position
Mechanism of Action
Target of action
Compounds containing the pyrrolidine ring are known to interact with a variety of targets, depending on their structure and functional groups .
Mode of action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds .
Biochemical pathways
Pyrrolidine derivatives are known to be involved in a variety of biochemical pathways, depending on their structure and functional groups .
Pharmacokinetics
Pyrrolidine derivatives are known to have diverse pharmacokinetic properties, depending on their structure and functional groups .
Result of action
Pyrrolidine derivatives are known to have a variety of effects, depending on their structure and functional groups .
Action environment
Environmental factors can influence the action of pyrrolidine derivatives in a variety of ways .
Biochemical Analysis
Biochemical Properties
4-Cyclohexylpyrrolidine-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It exhibits unique reactivity and selectivity, making it a valuable asset for advanced research and synthesis projects . The compound interacts with enzymes such as cytochrome P450, which catalyzes the hydroxylation of the C-H bond of the pyrrolidine derivative, leading to the formation of hydroxylated intermediates . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function is evident through its interactions with specific proteins and enzymes, which can alter cellular signaling and metabolic pathways . These effects are essential for understanding the compound’s potential therapeutic applications and its role in cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with cytochrome P450 enzymes leads to the hydroxylation of the C-H bond, resulting in the formation of hydroxylated intermediates . This process is crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound’s stability and degradation can influence its effectiveness in biochemical reactions and its impact on cellular processes . Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects at specific dosages, with higher doses potentially leading to toxic or adverse effects
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels . The compound’s role in these pathways is essential for understanding its impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are crucial for understanding its effectiveness in biochemical reactions and therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding the compound’s subcellular localization is essential for determining its activity and function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylpyrrolidine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexylamine with a suitable nitrile precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the pyrrolidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexylpyrrolidine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitrile group can produce primary amines.
Substitution: Substitution reactions can lead to the formation of various substituted pyrrolidines.
Scientific Research Applications
4-Cyclohexylpyrrolidine-3-carbonitrile has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals and bioactive molecules.
Industry: In the chemical industry, it is used as an intermediate in the production of various chemicals and materials.
Comparison with Similar Compounds
4-Phenylpyrrolidine-3-carbonitrile
4-Methylpyrrolidine-3-carbonitrile
4-Ethylpyrrolidine-3-carbonitrile
4-Propylpyrrolidine-3-carbonitrile
Properties
IUPAC Name |
4-cyclohexylpyrrolidine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c12-6-10-7-13-8-11(10)9-4-2-1-3-5-9/h9-11,13H,1-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXQBHHTVHPABN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CNCC2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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